

# Reactivity of 2,2-Dimethyl-3-oxobutanenitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

[Get Quote](#)

An In-depth Technical Guide to the Reactivity of **2,2-Dimethyl-3-oxobutanenitrile**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2,2-Dimethyl-3-oxobutanenitrile**, an  $\alpha$ -cyano ketone featuring a sterically hindered quaternary  $\alpha$ -carbon, presents a unique reactivity profile that diverges significantly from its enolizable counterparts. This guide provides a comprehensive analysis of its chemical behavior, grounded in its distinct structural features. The absence of acidic  $\alpha$ -protons precludes classical enolate-driven reactions such as Aldol or Thorpe-Ziegler condensations, thereby channeling its reactivity towards its carbonyl and nitrile functionalities. We will explore the primary synthetic routes to this valuable building block, detail its characteristic reactions including selective reductions and hydrolysis, and present robust experimental protocols. This document serves as a technical resource for chemists leveraging this molecule to construct complex architectures, particularly those incorporating quaternary carbon centers, a common motif in bioactive molecules.<sup>[1]</sup>

## Molecular Profile and Structural Significance

### Introduction to $\alpha$ -Cyano Ketones with Quaternary Centers

$\alpha$ -Cyano carbonyl compounds that possess a nitrile-bearing all-carbon quaternary center are crucial synthons in organic chemistry.<sup>[1]</sup> Their structural rigidity and the synthetic challenge they present make them highly valuable in the construction of complex natural products and

pharmaceuticals. **2,2-Dimethyl-3-oxobutanenitrile** (also known as  $\alpha,\alpha$ -dimethylacetooacetonitrile) is an archetypal example of this class. Its reactivity is fundamentally governed by the interplay between the electrophilic ketone, the versatile nitrile group, and the defining feature: the complete substitution at the  $\alpha$ -carbon, which prevents enolate formation.

## Physicochemical Properties

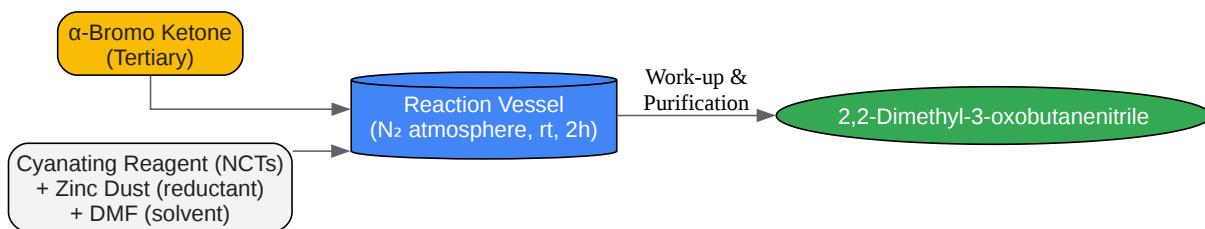
A summary of key physicochemical data for **2,2-dimethyl-3-oxobutanenitrile** is provided below. This information is critical for its safe handling, storage, and application in synthetic protocols.

| Property          | Value                            | Source                                                      |
|-------------------|----------------------------------|-------------------------------------------------------------|
| CAS Number        | 37719-02-1                       | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> NO | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 111.14 g/mol                     | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| IUPAC Name        | 2,2-dimethyl-3-oxobutanenitrile  | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| SMILES            | CC(=O)C(C)(C)C#N                 | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Storage           | Inert atmosphere, 2-8°C          | <a href="#">[2]</a>                                         |

## The Defining Structural Feature: The $\alpha$ -Quaternary Carbon

The core of **2,2-dimethyl-3-oxobutanenitrile**'s unique reactivity lies in its structure. The carbon atom alpha to both the carbonyl and nitrile groups is fully substituted with two methyl groups. This has two profound consequences:

- No Acidic  $\alpha$ -Protons: It cannot be deprotonated to form a resonance-stabilized enolate, which is the key reactive intermediate for a vast array of reactions typical for other  $\beta$ -dicarbonyl and related compounds.
- Steric Hindrance: The gem-dimethyl group provides significant steric bulk around the carbonyl and nitrile functionalities, influencing the approach of nucleophiles and reagents.


Caption: Structure of **2,2-dimethyl-3-oxobutanenitrile** highlighting key reactive sites.

## Synthesis Strategies

The construction of the nitrile-bearing quaternary carbon center is non-trivial. Direct alkylation of 3-oxobutanenitrile is often problematic and can lead to over-alkylation or O-alkylation. A more robust and modern approach involves reductive cyanation.

## Reductive Cyanation of Tertiary $\alpha$ -Bromo Ketones

A highly effective method for synthesizing  $\alpha$ -cyano ketones with quaternary centers involves the reductive cyanation of the corresponding tertiary alkyl bromides.<sup>[1]</sup> This approach avoids the use of highly toxic cyanide salts and sensitive reagents, proceeding under mild conditions with broad functional group tolerance.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via reductive cyanation.

## Experimental Protocol 1: Synthesis via Reductive Cyanation

This protocol is adapted from the work of Dong, Tian, and coworkers, providing a practical route to the title compound.<sup>[1]</sup>

Materials:

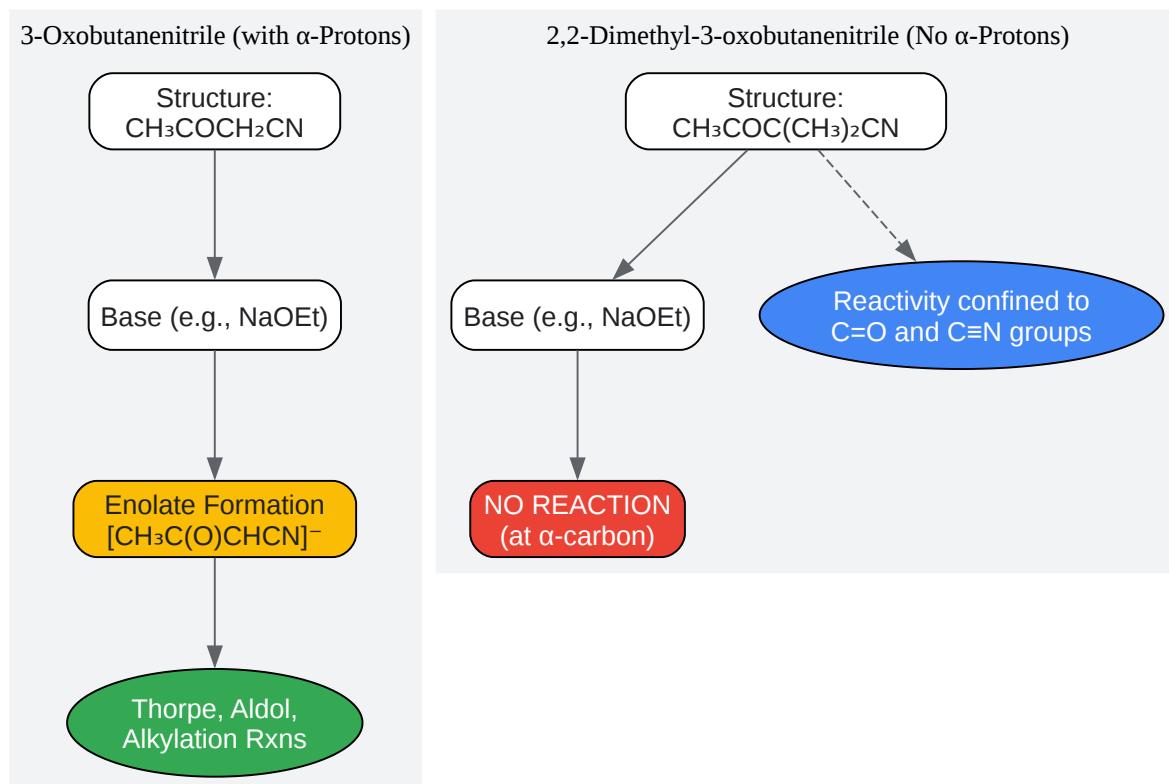
- 3-Bromo-3-methyl-2-butanone (1.0 equiv.)

- Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTs) (1.2 equiv.)
- Zinc dust (1.2 equiv.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen gas supply
- Standard glassware for anhydrous reactions

**Procedure:**

- Flame-dry a reaction tube containing a magnetic stir bar under vacuum and backfill with nitrogen gas. Repeat this cycle three times.
- To the tube, add 3-bromo-3-methyl-2-butanone (1.0 equiv.) and the cyanating reagent (1.2 equiv.).
- In a glovebox, add zinc dust (1.2 equiv.) and anhydrous DMF to the reaction tube.
- Seal the tube, remove it from the glovebox, and stir the resulting mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[\[1\]](#)
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **2,2-dimethyl-3-oxobutanenitrile**.

## Core Reactivity Analysis


The reactivity of **2,2-dimethyl-3-oxobutanenitrile** is a direct consequence of its structure, specifically the lack of an  $\alpha$ -proton. This channels its chemical behavior away from condensation reactions and towards transformations of the ketone and nitrile groups.

## The Absence of Enolization: A Paradigm Shift

Unlike its analogue 3-oxobutanenitrile (acetoacetonitrile), which readily forms an enolate, **2,2-dimethyl-3-oxobutanenitrile** is incapable of this transformation.<sup>[7][8]</sup> This fundamentally alters its reactivity:

- No Thorpe-Ziegler Reaction: It cannot undergo the base-catalyzed self-condensation characteristic of nitriles with  $\alpha$ -hydrogens.<sup>[9][10]</sup> The first mechanistic step, deprotonation, is impossible.
- No Aldol/Claisen-Type Reactivity: It cannot act as the nucleophilic partner in base-catalyzed condensation reactions with other carbonyl compounds.

This "negative reactivity" is a critical design element for synthetic chemists, as the molecule can be subjected to basic conditions without undergoing undesired self-condensation, a common side reaction for many  $\beta$ -dicarbonyl compounds.



[Click to download full resolution via product page](#)

Caption: Contrasting reactivity pathways based on the presence or absence of  $\alpha$ -protons.

## Reactivity at the Carbonyl Group

The ketone functionality remains a primary site for nucleophilic attack, though reactions can be tempered by steric hindrance from the adjacent quaternary center.

- Reduction: The ketone can be selectively reduced to a secondary alcohol using standard hydride reagents like sodium borohydride ( $\text{NaBH}_4$ ).<sup>[11]</sup> This provides access to  $\beta$ -hydroxy nitriles with a quaternary center.

- Nucleophilic Addition: Organometallic reagents (e.g., Grignard, organolithiums) can add to the carbonyl carbon to form tertiary alcohols, although reaction conditions may need to be more forcing compared to less hindered ketones.

## Experimental Protocol 2: Selective Reduction of the Ketone

### Materials:

- **2,2-Dimethyl-3-oxobutanenitrile** (1.0 equiv.)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.1 equiv.)
- Methanol (solvent)
- Dilute HCl
- Standard laboratory glassware

### Procedure:

- Dissolve **2,2-dimethyl-3-oxobutanenitrile** in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution. Gas evolution ( $\text{H}_2$ ) may be observed.
- After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow addition of dilute HCl at 0°C until the solution is acidic (pH ~5-6) and gas evolution ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate to yield the crude 3-hydroxy-2,2-dimethylbutanenitrile.
- Purify as needed by column chromatography or distillation.

## Reactivity at the Nitrile Group

The nitrile group offers a gateway to other important functional groups.

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed.
  - Acidic Hydrolysis: Typically yields the corresponding carboxylic acid (2,2-dimethyl-3-oxobutanoic acid). This  $\beta$ -keto acid can be unstable and may undergo decarboxylation upon heating to yield 3-methyl-2-butanone.[7][12]
  - Basic Hydrolysis: Can lead to the carboxylate salt or the primary amide, depending on the reaction conditions.
- Reduction: Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can reduce the nitrile to a primary amine, yielding 3-amino-2,2-dimethylbutan-1-ol (after reduction of both functional groups).

## Applications in Drug Development and Complex Synthesis

The structural motif offered by **2,2-dimethyl-3-oxobutanenitrile** is of significant interest to medicinal chemists.

- Scaffold for Quaternary Centers: It serves as an excellent starting material for synthesizing molecules containing a gem-dimethyl group adjacent to a functionalized carbon chain. This motif is found in numerous bioactive compounds and can impart favorable properties such as increased metabolic stability or enhanced binding affinity.
- Precursor to Hindered  $\beta$ -Amino Alcohols and  $\beta$ -Hydroxy Acids: Through sequential and selective manipulation of the ketone and nitrile groups, a variety of sterically encumbered, bifunctional molecules can be accessed, which are valuable intermediates in multi-step syntheses.

## Conclusion

**2,2-Dimethyl-3-oxobutanenitrile** is a specialized chemical building block whose reactivity is dominated by the presence of an  $\alpha$ -quaternary carbon. Its inability to form an enolate makes it a unique and predictable substrate in complex synthetic routes, precluding common side reactions while offering two distinct functional handles—the ketone and the nitrile—for elaboration. Understanding this unique reactivity profile allows researchers and drug development professionals to strategically employ this molecule in the efficient construction of sterically hindered and functionally dense target structures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Access to  $\alpha$ -Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]
- 2. 37719-02-1|2,2-Dimethyl-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 2,2-dimethyl-3-oxobutanenitrile (C<sub>6</sub>H<sub>9</sub>NO) [pubchemlite.lcsb.uni.lu]
- 6. 2,2-Dimethyl-4-oxobutanenitrile | C<sub>6</sub>H<sub>9</sub>NO | CID 2763080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 8. CAS 2469-99-0: 3-Oxobutanenitrile | CymitQuimica [cymitquimica.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- To cite this document: BenchChem. [Reactivity of 2,2-Dimethyl-3-oxobutanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590676#reactivity-of-2-2-dimethyl-3-oxobutanenitrile\]](https://www.benchchem.com/product/b1590676#reactivity-of-2-2-dimethyl-3-oxobutanenitrile)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)